![molecular formula C14H16N2O3 B2801019 N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1355883-49-6](/img/structure/B2801019.png)
N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained increasing attention in scientific research. This compound is commonly referred to as CMPI and has been the subject of numerous studies due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI may exert its biological effects by modulating various signaling pathways involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that CMPI exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, CMPI has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMPI in lab experiments is its potent biological activity. However, one of the limitations of using CMPI is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on CMPI. One potential avenue of research is the development of novel CMPI derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully elucidate the mechanism of action of CMPI and to identify its molecular targets. Finally, studies are needed to determine the potential clinical applications of CMPI, particularly in the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of CMPI involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with N-(1-cyano-2-methylpropyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using various chromatographic techniques to obtain the final product.
Scientific Research Applications
CMPI has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that CMPI exhibits potent activity against various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, CMPI has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)11(8-15)16-14(17)10-3-4-12-13(7-10)19-6-5-18-12/h3-4,7,9,11H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAQAFKCFCJUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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